molecular formula C11H7Cl2NO2S B1417220 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1094293-77-2

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B1417220
CAS No.: 1094293-77-2
M. Wt: 288.1 g/mol
InChI Key: UZKQYIRJKQFPBU-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid may also interact with various biological targets.

Mode of Action

It is known that similar compounds, such as diclofenac acid, inhibit cyclooxygenase activity, thereby blocking the conversion of arachidonic acid to prostaglandins . Prostaglandins are key mediators of pain, fever, and inflammation .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds, such as 2,4-dichlorophenylacetic acid, have a molecular weight of 20504, a density of 13806 (rough estimate), a melting point of 101-103 °C, and a boiling point of 29445°C (rough estimate) . These properties may influence the compound’s bioavailability.

Result of Action

Similar compounds, such as diclofenac acid, are known to relieve pain, reduce fever, and alleviate inflammation by inhibiting cyclooxygenase activity .

Action Environment

It is known that similar compounds, such as 2,4-dichlorophenylacetic acid, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These solubility properties may influence the compound’s action in different environments.

Biochemical Analysis

Biochemical Properties

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in inflammation and apoptosis . Moreover, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its inhibition of COX enzymes reduces the production of prostaglandins, which are mediators of inflammation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of inflammatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The compound’s effects on metabolic flux and metabolite levels can influence overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via organic anion transporters and distributed to various tissues, including the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with α-bromoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the introduction of the acetic acid moiety. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives.

Scientific Research Applications

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives, which are of interest in medicinal chemistry and materials science.

    Medicine: Thiazole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
  • 2-[2-(2,5-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
  • 2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid

Uniqueness

2-[2-(2,3-Dichlorophenyl)-1,3-thiazol-4-yl]acetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the thiazole ring also imparts distinct properties compared to other heterocyclic compounds.

Properties

IUPAC Name

2-[2-(2,3-dichlorophenyl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2S/c12-8-3-1-2-7(10(8)13)11-14-6(5-17-11)4-9(15)16/h1-3,5H,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKQYIRJKQFPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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